molecular formula C16H24FN3O2 B2670214 tert-Butyl 4-(2-amino-6-fluorophenylamino)piperidine-1-carboxylate CAS No. 1004304-06-6

tert-Butyl 4-(2-amino-6-fluorophenylamino)piperidine-1-carboxylate

Cat. No.: B2670214
CAS No.: 1004304-06-6
M. Wt: 309.385
InChI Key: RAIMFQIBWKLBDE-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-amino-6-fluorophenylamino)piperidine-1-carboxylate” is a compound with the CAS Number: 887583-57-5 . It has a molecular weight of 294.37 . The IUPAC name for this compound is tert-butyl 4- (2-fluoroanilino)-1-piperidinecarboxylate .


Synthesis Analysis

This compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is one of the precursors of the most common synthesis routes used in illicit fentanyl manufacture .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

As a precursor in the synthesis of fentanyl and its analogues, this compound plays a crucial role in the chemical reactions involved in their production .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Enantiopure Derivatives

This compound is utilized in the synthesis of enantiopure derivatives such as 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, demonstrating its role in preparing compounds with potential applications in medicinal chemistry and drug synthesis (J. Marin et al., 2004).

Characterization and Biological Evaluation

Another application includes its use in the synthesis and characterization of tert-butyl derivatives, leading to the evaluation of their biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and assessed for its antibacterial and anthelmintic activities, showcasing the compound's potential in developing new therapeutic agents (C. Sanjeevarayappa et al., 2015).

Intermediate for Biologically Active Compounds

The tert-butyl derivative serves as an important intermediate in the synthesis of biologically active compounds, such as crizotinib. This illustrates its critical role in the development of pharmaceuticals, highlighting the compound's versatility in synthetic organic chemistry (D. Kong et al., 2016).

Development of Antibacterial Agents

It is also involved in the synthesis of fluoronaphthyridines as antibacterial agents, emphasizing its contribution to creating more effective therapeutic agents against bacterial infections (D. Bouzard et al., 1992).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given that this compound is a precursor in the synthesis of fentanyl, its future directions are likely tied to the use and control of fentanyl. Fentanyl is a major contributing drug to the opioid crisis in North America . Therefore, the control and regulation of this compound, as well as research into safer alternatives, are potential future directions .

Properties

IUPAC Name

tert-butyl 4-(2-amino-6-fluoroanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-9-7-11(8-10-20)19-14-12(17)5-4-6-13(14)18/h4-6,11,19H,7-10,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIMFQIBWKLBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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